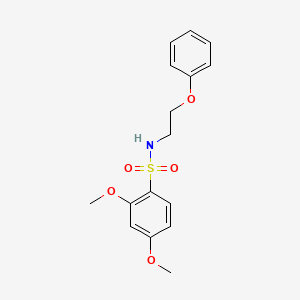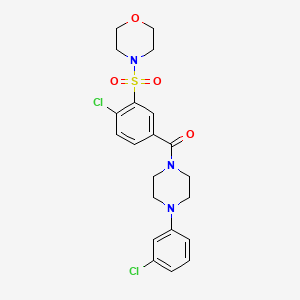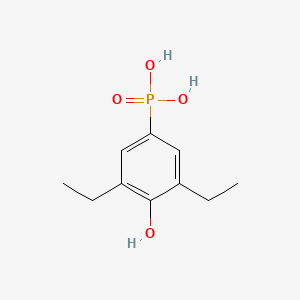
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound. The molecular formula is C16H19NO5S .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide under specific conditions, namely for 20 min at 110°C in 10% dimethoxyethane in toluene, afforded the desired product in 87% yield with exclusive ortho-selectivity .Chemical Reactions Analysis
The aromatic nucleophilic substitution of 2,4-dimethoxynitrobenzene with t-butoxide should be carried out under controlled conditions in order to avoid the formation of byproducts .Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
The compound 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is part of the broader category of benzenesulfonamide derivatives, which have been extensively studied for their biological and chemical properties. For instance, the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase revealed compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide showing high-affinity inhibition of this enzyme in vitro, indicating potential applications in neurological research and therapy (Röver et al., 1997).
Photochemical and Photophysical Properties
Another significant application area for benzenesulfonamide derivatives is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base reported promising photochemical and photophysical properties, including high singlet oxygen quantum yield suitable for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Polymorphism and Material Science
In material science, the polymorphism of aromatic sulfonamides, including fluorine-substituted N-(2-phenoxyphenyl)benzenesulfonamides, has been explored to understand the effect of fluorine groups on the polymorphic behavior of these compounds. This research provides valuable insights into the molecular arrangement and stability of sulfonamide-based materials, which could have implications for drug formulation and other applications (Terada et al., 2012).
Antimicrobial and Antituberculosis Activity
Benzenesulfonamide derivatives have also been evaluated for their antimicrobial activities, including potential applications in treating tuberculosis. A study on the synthesis, docking study, and biological evaluation of new thiourea derivatives bearing benzenesulfonamide moiety highlighted compounds with significant antimycobacterial activity, suggesting potential use in developing new antituberculosis drugs (Ghorab et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Furthermore, benzenesulfonamide derivatives have been studied for their ability to inhibit human enzymes like carbonic anhydrase, which is implicated in various physiological and pathological processes. Research into novel sulfonamides incorporating 1,3,5-triazine moieties demonstrated inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, with potential therapeutic applications in managing hypoxic tumors (Garaj et al., 2005).
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-14-8-9-16(15(12-14)21-2)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQGHMIEFMHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)
![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2858707.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)
![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)

